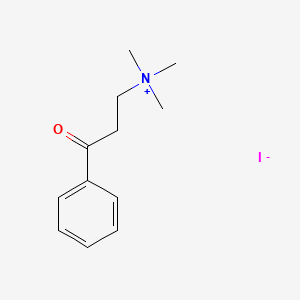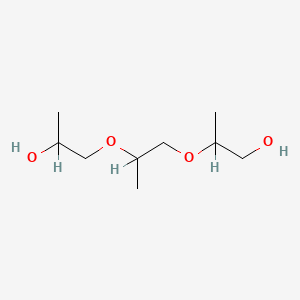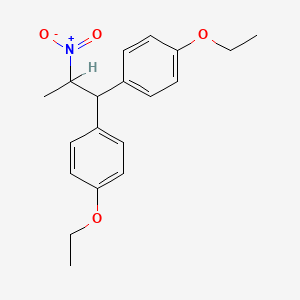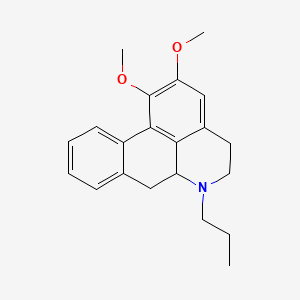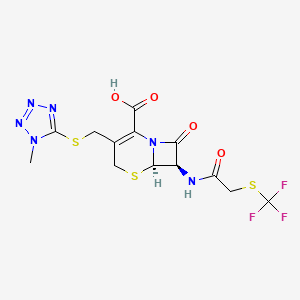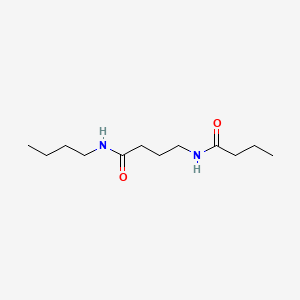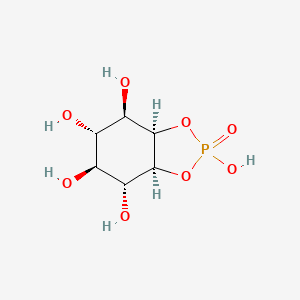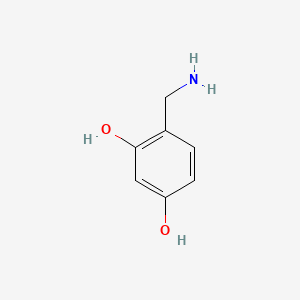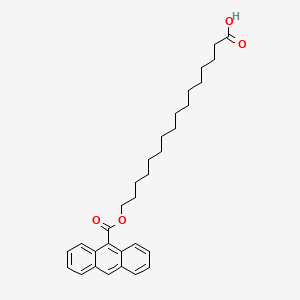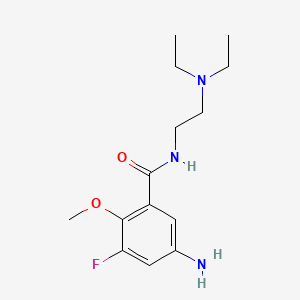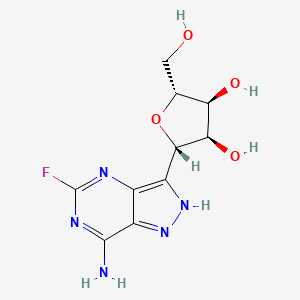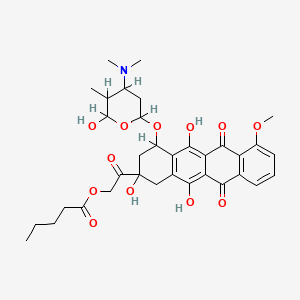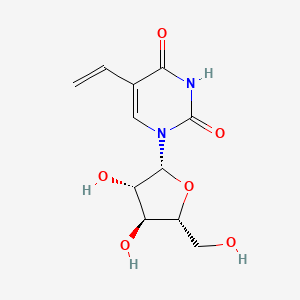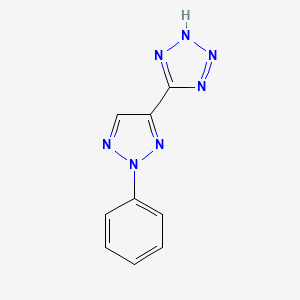
5-(2-phenyl-4-triazolyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-phenyl-4-triazolyl)-2H-tetrazole is a member of triazoles.
Aplicaciones Científicas De Investigación
Energetic Material Synthesis
Tetrazole energetic metal complexes (TEMCs), including derivatives of 5-substituted tetrazoles, are gaining attention for their remarkable properties suitable for energetic material applications. These compounds are synthesized through processes that offer advantages such as fewer separation steps, mild reaction conditions, and high yield, albeit with challenges in structural and property studies. Innovations in synthesis, including altering central metal ions and ligand numbers, are explored to meet specific requirements, emphasizing the potential of tetrazole derivatives in energetic materials research (Li Yin-chuan, 2011).
Tandem Catalysis in Heterocycle Synthesis
The synthesis of nitrogen-containing heterocycles, including tetrazoles, through tandem catalysis is a significant area of research. This approach facilitates the development of compounds with potential applications in medicinal chemistry, demonstrating the versatility of tetrazole derivatives in synthesizing complex molecules (J. F. Campos & S. Berteina‐Raboin, 2020).
Antimicrobial Research
Tetrazole hybrids, particularly those combining tetrazole with other antibacterial pharmacophores, show promise in enhancing efficacy against drug-resistant pathogens. Notable examples include tetrazole-oxazolidinone hybrids like Tedizolid, which have been marketed for treating bacterial infections, indicating the potential of tetrazole derivatives in developing new antibacterial agents (F. Gao, Jiaqi Xiao, & Gang Huang, 2019).
Biochemical Assays
Tetrazole derivatives are also utilized in biochemical assays, such as electron transport system (ETS) activity measurements in soils and sediments. The reduction of tetrazolium salts to formazan by microbial enzymes serves as an indicator of microbial activity, showcasing the application of tetrazole derivatives in environmental and microbial studies (Trevors Jt, 1984).
Propiedades
Nombre del producto |
5-(2-phenyl-4-triazolyl)-2H-tetrazole |
|---|---|
Fórmula molecular |
C9H7N7 |
Peso molecular |
213.2 g/mol |
Nombre IUPAC |
5-(2-phenyltriazol-4-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H7N7/c1-2-4-7(5-3-1)16-10-6-8(13-16)9-11-14-15-12-9/h1-6H,(H,11,12,14,15) |
Clave InChI |
SGEBOFZTVYARIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2N=CC(=N2)C3=NNN=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



